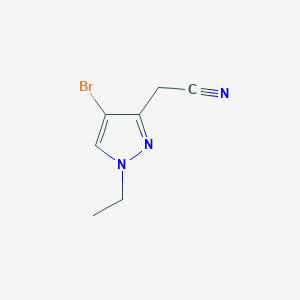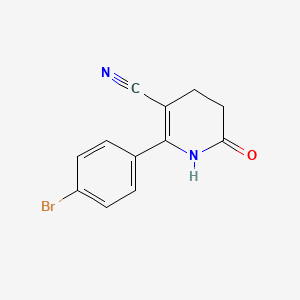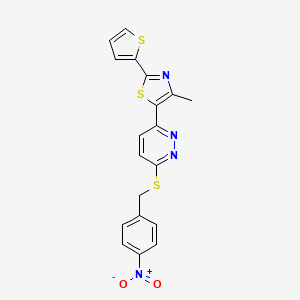![molecular formula C14H11F3N2OS B2699886 {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea CAS No. 1797296-39-9](/img/structure/B2699886.png)
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that belongs to the class of organofluorine compounds . It has an empirical formula of C8H7F3N2S .
Synthesis Analysis
The synthesis of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea and its derivatives has been discussed in several studies . The synthesis process often involves the use of various reagents and specific conditions. For instance, one study discussed the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . Molecular Structure Analysis
The molecular structure of{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has been investigated using various techniques . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied both experimentally and theoretically . Chemical Reactions Analysis
The chemical reactions involving{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea are complex and can vary depending on the specific conditions and reagents used . Physical And Chemical Properties Analysis
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has a molecular weight of 220.21 . Other physical and chemical properties such as melting point, solubility, and spectral data can be determined through various analytical techniques .
Applications De Recherche Scientifique
Organic Synthesis
Thioureas, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, serve as valuable intermediates in organic synthesis. They participate in diverse reactions, such as cyclizations, rearrangements, and nucleophilic additions. Researchers exploit their reactivity to create complex molecules, functional groups, and heterocycles. The trifluoromethyl group in this compound can enhance its synthetic versatility by influencing regioselectivity and reactivity patterns .
Pharmaceutical Industry
Thioureas find applications in drug development due to their diverse biological activities. {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea derivatives have been evaluated for their inhibitory effects on enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes play crucial roles in metabolic processes and neurodegenerative diseases. Additionally, the compound exhibits antioxidant potential, making it relevant for pharmaceutical research .
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif, present in {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, is widely used in H-bond catalysts. These catalysts facilitate various organic transformations, including asymmetric reactions. The trifluoromethyl group enhances the catalyst’s performance by influencing substrate binding and reactivity .
Pesticide Development
Trifluoromethyl-containing compounds have attracted attention in pesticide research. While not directly related to {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, similar motifs have been explored for their pesticidal properties. Researchers investigate their effects on pests, plant growth, and crop protection .
Migraine Research
Interestingly, the trifluoromethyl group has relevance in migraine studies. Calcitonin gene-related peptide (CGRP) plays a role in migraine headaches. Some FDA-approved drugs contain a trifluoromethyl group and target CGRP receptors to alleviate migraines .
Gibberellin-Like Activity
Certain thiourea derivatives, including {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, exhibit gibberellin-like activity. Gibberellins are plant hormones that regulate growth and development. The compound’s promoting activity in Arabidopsis thaliana hypocotyl elongation and rice germination suggests its potential as a growth regulator .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMVAUBCSCYVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)
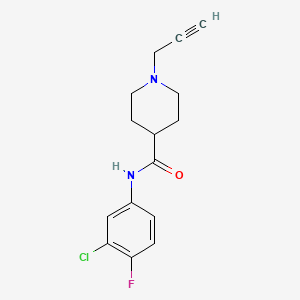
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)
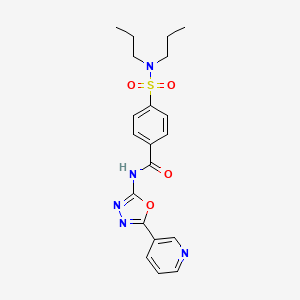
![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)
![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)
